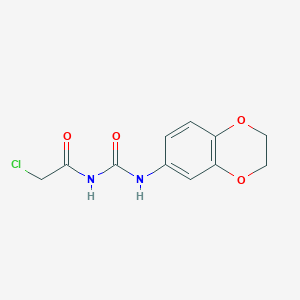

3-(2-Chloroacetyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)urea

Description

Historical Development of Benzodioxin-Based Urea Derivatives

The evolution of benzodioxin-containing urea derivatives traces its origins to the broader exploration of heterocyclic compounds in medicinal chemistry. Urea, first isolated in the 18th century, became a cornerstone for synthetic organic chemistry due to its versatility as a hydrogen-bonding scaffold. The integration of benzodioxin motifs—a bicyclic structure featuring two oxygen atoms—emerged in the late 20th century as researchers sought to enhance the pharmacokinetic properties of urea-based molecules. Benzodioxin’s aromaticity and oxygen-rich architecture offered improved solubility and metabolic stability compared to simpler aryl groups.

The specific compound 3-(2-chloroacetyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)urea represents a strategic fusion of two bioactive domains: the chloroacetyl group, known for its electrophilic reactivity, and the benzodioxin-urea framework. Early synthetic efforts focused on optimizing coupling reactions between chloroacetyl chloride and benzodioxin-aniline precursors, as evidenced by its registered synthesis route (CAS 571149-70-7). This hybrid structure gained traction in the 2010s as a potential pharmacophore for enzyme inhibition, building on the success of analogous urea derivatives in targeting bacterial ureases.

Position in Contemporary Chemical Research

In current research paradigms, this compound occupies a niche in targeted drug discovery, particularly in the design of covalent enzyme inhibitors. The chloroacetyl moiety enables irreversible binding to cysteine residues in enzyme active sites, a mechanism leveraged in protease and kinase inhibitor development. Contemporary studies emphasize its role as a synthetic intermediate for more complex architectures, such as pyrrolidinone hybrids.

A 2023 evaluation of structurally related benzothiazine-urea derivatives demonstrated IC~50~ values against urease as low as 9.8 µM, underscoring the therapeutic potential of this chemical class. While direct data on this compound’s bioactivity remains limited, its structural kinship to active compounds suggests comparable applicability in antimicrobial and anticancer contexts.

Significance in Medicinal Chemistry

The compound’s significance lies in its dual functionalization:

- Benzodioxin-Urea Core : Provides a planar, electron-rich surface for π-π stacking and hydrogen bonding with biological targets. The 1,4-benzodioxin system confers resistance to oxidative degradation, addressing a common limitation in aryl-based therapeutics.

- Chloroacetyl Substituent : Serves as a Michael acceptor, enabling covalent modification of nucleophilic residues (e.g., cysteine thiols). This feature aligns with modern trends in targeted covalent inhibitor design, as seen in FDA-approved drugs like ibrutinib.

Molecular docking simulations of analogous compounds reveal interactions with key enzyme residues, such as Val744 and Lys716 in urease, suggesting a plausible mechanism of action for this derivative. Its modular structure also permits systematic SAR studies; for instance, substituting the chloroacetyl group with carboxyethyl moieties enhanced urease inhibition by 55% in related molecules.

Research Challenges and Opportunities

Challenges :

- Synthetic Complexity : The steric encumbrance of the benzodioxin ring complicates urea bond formation, often necessitating high-pressure conditions or specialized catalysts.

- Selectivity Concerns : The electrophilic chloroacetyl group risks off-target reactivity, requiring precise structural tuning to minimize adverse interactions.

Opportunities :

- Covalent Drug Development : Leveraging the chloroacetyl warhead for irreversible inhibition of disease-specific targets, such as SARS-CoV-2 main protease.

- Hybrid Scaffolds : Combining the benzodioxin-urea core with bioactive fragments (e.g., pyrrolidinones) to exploit synergistic binding modes.

Table 1: Structural and Functional Attributes of this compound

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamoyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O4/c12-6-10(15)14-11(16)13-7-1-2-8-9(5-7)18-4-3-17-8/h1-2,5H,3-4,6H2,(H2,13,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOBIWHAMQZUZRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)NC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloroacetyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)urea typically involves the reaction of 2-chloroacetyl chloride with 2,3-dihydro-1,4-benzodioxin-6-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity of the chloroacetyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloroacetyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)urea can undergo various chemical reactions, including:

Nucleophilic substitution: The chloroacetyl group can be a site for nucleophilic attack, leading to substitution reactions.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.

Oxidation and Reduction: The benzodioxin moiety can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Hydrolysis: Acidic or basic aqueous solutions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Nucleophilic substitution: Substituted urea derivatives.

Hydrolysis: Corresponding amine and carboxylic acid derivatives.

Oxidation and Reduction: Various oxidized or reduced forms of the benzodioxin moiety.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.

Industry: Possible applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Chloroacetyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)urea would depend on its specific application. For example, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate binding and activity. The chloroacetyl group could form covalent bonds with nucleophilic residues in proteins, leading to inhibition.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

The following compounds share structural motifs with the target molecule:

Key Observations:

Substituent Position : The target compound’s benzodioxin-6-yl group differs from the benzodioxin-2-ylmethyl substituent in , which introduces steric and electronic variations. The 6-position may enhance aromatic interactions compared to the methylene-linked 2-position.

Reactivity: The chloroacetyl group in the target compound contrasts with the enone group in , which participates in conjugation and may influence redox properties.

Physicochemical Properties

Solubility and Stability

- Target Compound : The chloroacetyl group may reduce aqueous solubility due to hydrophobicity, while the urea moiety offers hydrogen-bonding capability.

- Comparison: The indolemethyl group in could enhance lipid solubility, favoring membrane permeability. The enone in introduces polarity but may also confer sensitivity to nucleophilic attack, unlike the more stable urea linkage.

Crystallographic Data (where available)

- Compound : Crystal structure analysis reveals a dihedral angle of 56.96° between the quinoline and benzodioxin rings, with weak C-H···N/O interactions stabilizing the lattice .

- Target Compound: No crystallographic data are provided, but analogous urea derivatives often exhibit planar urea cores with torsional flexibility influenced by substituents.

Biological Activity

3-(2-Chloroacetyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)urea is a synthetic compound that has garnered attention in pharmacological research for its potential biological activities. This compound, identified by its CAS number 750604-72-9, is noted for its interactions with various biological targets, particularly in the context of cancer therapy and ion channel modulation.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 284.70 g/mol. The compound features a chloroacetyl group and a benzodioxin moiety, contributing to its unique biological profile.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₃ClN₂O₄ |

| Molecular Weight | 284.70 g/mol |

| CAS Number | 750604-72-9 |

Ion Channel Interaction

Recent studies indicate that this compound acts as a peptide inhibitor that binds to the alpha subunit of voltage-gated potassium channels . This interaction suggests potential applications in modulating neuronal excitability and cardiac function .

Anticancer Properties

The compound has been explored for its anticancer properties. Preliminary research indicates that it may inhibit cell proliferation in various cancer cell lines. The mechanism appears to involve the disruption of cell cycle progression and induction of apoptosis in malignant cells. For instance, studies have shown that derivatives of this compound can effectively target cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Case Studies

A notable study investigated the effects of this compound on breast cancer cells. The findings revealed that treatment with this compound resulted in a significant reduction in cell viability and increased apoptotic markers compared to control groups. The study utilized various assays including MTT assays for cell viability and flow cytometry for apoptosis detection.

Table: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for 3-(2-Chloroacetyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)urea, and how can reaction conditions be optimized?

- Methodological Answer : The compound’s synthesis involves coupling 2,3-dihydro-1,4-benzodioxin-6-amine with 2-chloroacetyl isocyanate. Key steps include:

- Precursor Preparation : Use reductive amination or nucleophilic substitution to functionalize the benzodioxin ring.

- Coupling Reaction : Optimize solvent polarity (e.g., DMF or THF) and temperature (40–60°C) to enhance urea bond formation. Monitor progress via TLC or HPLC .

- Purification : Employ column chromatography with silica gel (ethyl acetate/hexane gradient) or recrystallization from ethanol.

Q. Which spectroscopic techniques are most effective for characterizing the compound’s structure and purity?

- Methodological Answer :

- NMR Spectroscopy : Use H and C NMR to confirm the urea linkage (δ 5.8–6.2 ppm for NH protons) and benzodioxin aromatic signals (δ 6.7–7.1 ppm) .

- FT-IR : Identify carbonyl stretches (C=O at ~1680 cm) and chloroacetyl C-Cl bonds (750–650 cm).

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF for molecular ion validation and impurity detection .

Q. How can researchers assess the compound’s solubility and stability under varying pH conditions?

- Methodological Answer :

- Solubility Screening : Test in polar (water, DMSO) and non-polar solvents (hexane) using UV-Vis spectroscopy or gravimetric analysis.

- pH Stability : Incubate the compound in buffered solutions (pH 2–12) at 25°C and 37°C. Monitor degradation via HPLC and quantify using calibration curves .

Advanced Research Questions

Q. What experimental designs are suitable for studying the compound’s biological activity, particularly enzyme inhibition or receptor binding?

- Methodological Answer :

- In Vitro Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity to target enzymes (e.g., kinases or proteases).

- Dose-Response Curves : Apply nonlinear regression to calculate IC values. Include positive controls (e.g., staurosporine for kinase inhibition) .

- Cellular Models : Treat immortalized cell lines (HEK293, HeLa) and assess viability via MTT assays. Use flow cytometry for apoptosis/necrosis differentiation .

Q. How can computational methods predict the compound’s reactivity and interaction with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate ligand-protein docking using AutoDock Vina or Schrödinger Suite. Validate with crystal structures (if available) or homology models.

- DFT Calculations : Analyze electron density maps for chloroacetyl group reactivity (e.g., nucleophilic attack susceptibility) .

- QSAR Modeling : Corrogate structural descriptors (logP, polar surface area) with experimental bioactivity data to refine lead optimization .

Q. What strategies address contradictions in reported data on the compound’s environmental persistence or toxicity?

- Methodological Answer :

- Comparative Studies : Replicate experiments under standardized OECD guidelines (e.g., Test No. 301 for biodegradation).

- Meta-Analysis : Use statistical tools (ANOVA, PCA) to identify confounding variables (e.g., soil organic content, microbial diversity) across studies .

- Advanced Analytics : Apply LC-MS/MS to detect transformation products in environmental matrices (water, soil) .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.